(4-Cyclopentylpyrimidin-5-yl)boronic acid
Overview
Description
(4-Cyclopentylpyrimidin-5-yl)boronic acid is a useful research compound. Its molecular formula is C9H13BN2O2 and its molecular weight is 192.03 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various biological targets, often acting as reversible covalent inhibitors .
Mode of Action
(4-Cyclopentylpyrimidin-5-yl)boronic acid, like other boronic acids, is likely to interact with its targets through covalent bonding. This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
The compound’s molecular weight is 19202 g/mol , which could influence its bioavailability.
Result of Action
The compound’s potential to form covalent bonds with biological targets could result in the inhibition of these targets, leading to downstream effects .
Biochemical Analysis
Biochemical Properties
(4-Cyclopentylpyrimidin-5-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of molecular recognition and enzyme inhibition. This compound interacts with enzymes that possess active sites containing diol groups. The boronic acid moiety forms a reversible covalent bond with the diol groups, leading to the inhibition of enzyme activity. For example, this compound can inhibit serine proteases by binding to the serine residue in the active site, thereby preventing substrate access and subsequent catalysis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to interfere with the phosphatidylinositol bisphosphate signaling pathway, leading to altered cellular responses . Additionally, it can affect gene expression by inhibiting transcription factors that rely on diol-containing cofactors for their activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction leads to enzyme inhibition or activation, depending on the specific enzyme and context. For instance, this compound can inhibit enzymes like serine proteases by binding to the serine residue in the active site, thereby blocking substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors that require diol-containing cofactors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained enzyme inhibition and cellular modulation . Prolonged exposure may lead to gradual degradation, reducing its efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered metabolite levels. For example, this compound can inhibit enzymes involved in glycolysis, resulting in changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via facilitated diffusion or active transport mechanisms. Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, this compound may localize to the nucleus, where it interacts with transcription factors and modulates gene expression .
Properties
IUPAC Name |
(4-cyclopentylpyrimidin-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-5-11-6-12-9(8)7-3-1-2-4-7/h5-7,13-14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKOTZWYXJYXSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1C2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674506 | |
Record name | (4-Cyclopentylpyrimidin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-80-2 | |
Record name | B-(4-Cyclopentyl-5-pyrimidinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Cyclopentylpyrimidin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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